molecular formula C7H8ClNO2 B6304150 3-Chloro-2-ethoxypyridin-4-ol CAS No. 2056110-43-9

3-Chloro-2-ethoxypyridin-4-ol

Cat. No.: B6304150
CAS No.: 2056110-43-9
M. Wt: 173.60 g/mol
InChI Key: CPASOZDVIGMFGT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemical research. Their structural resemblance to benzene, coupled with the reactivity conferred by the nitrogen atom, makes them privileged scaffolds in drug discovery and materials science. The pyridine motif is present in a wide array of pharmaceuticals, contributing to their therapeutic efficacy. sigmaaldrich.combldpharm.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for crucial interactions with biological targets. ambeed.com

The applications of pyridine derivatives are extensive and varied. In medicinal chemistry, they are integral components of drugs with diverse activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. bldpharm.comambeed.com Beyond pharmaceuticals, pyridine-based compounds are utilized as ligands in catalysis, components in organic light-emitting diodes (OLEDs), and building blocks for complex supramolecular structures. nih.gov The continuous exploration of novel pyridine derivatives fuels the development of new chemical entities with tailored properties for a myriad of applications.

Contextualization of Halogenated and Alkoxy-Substituted Pyridinols

The functionalization of the pyridine ring with various substituents dramatically influences its chemical and physical properties. Halogenated pyridines, for instance, are highly valuable synthetic intermediates. The presence of a halogen atom, such as chlorine, provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments onto the pyridine core. google.comgoogle.com This makes them key building blocks in the synthesis of complex molecules.

Alkoxy groups, on the other hand, can modify the electronic properties of the pyridine ring and influence its solubility and metabolic stability. nih.gov The combination of both halogen and alkoxy substituents on a pyridinol (a pyridine ring bearing a hydroxyl group) creates a multifunctional scaffold. Pyridinols themselves are of significant interest due to their ability to exist in tautomeric forms (pyridin-4-ol and pyridin-4(1H)-one), which can be crucial for their reactivity and biological activity. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethoxy group in a compound like 3-Chloro-2-ethoxypyridin-4-ol creates a unique electronic environment within the molecule.

Research Rationale and Scope for this compound as a Model System

While extensive research on the broad class of pyridine derivatives is well-documented, the specific compound this compound is primarily recognized as a research chemical and a building block in organic synthesis. sigmaaldrich.com Its significance lies in its potential as a versatile precursor for more complex, highly substituted pyridine structures.

A key research application for related compounds, such as 3-chloro-2-ethoxypyridine (B70323), involves their use in the generation of highly reactive intermediates known as pyridynes. nih.gov Specifically, the regioselective lithiation of 3-chloro-2-ethoxypyridine can lead to the formation of a 3,4-pyridyne intermediate. This transient species can then undergo various regioselective additions to introduce new functional groups at the 3- and 4-positions of the pyridine ring. nih.gov This methodology is a powerful tool for the synthesis of intricately functionalized pyridines that would be difficult to access through other means. nih.gov Given its structural similarity, this compound likely serves as a valuable starting material or a target molecule in synthetic strategies aimed at producing novel pyridine-based compounds with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-2-ethoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7-6(8)5(10)3-4-9-7/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPASOZDVIGMFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 3-Chloro-2-ethoxypyridin-4-ol is predicted to exhibit distinct signals corresponding to the ethoxy group and the two protons on the pyridine (B92270) ring. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a characteristic pattern arising from spin-spin coupling. The two aromatic protons on the pyridine ring would appear as distinct signals, likely doublets, with their chemical shifts influenced by the surrounding substituents—the chloro, ethoxy, and hydroxyl groups.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five signals are expected for the pyridine ring carbons and two signals for the ethoxy group carbons. The chemical shifts of the ring carbons are significantly affected by the electronic nature of the attached functional groups. The carbon bearing the hydroxyl group (C4) would be shifted downfield, as would the carbon attached to the ethoxy group (C2). The presence of the electron-withdrawing chlorine atom would also influence the chemical shift of the carbon to which it is attached (C3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5 7.0-7.5 -
H6 7.8-8.2 -
OCH₂CH₃ 4.0-4.5 (quartet) 60-65
OCH₂CH₃ 1.2-1.6 (triplet) 14-16
C2 - 155-160
C3 - 120-125
C4 - 160-165
C5 - 110-115
C6 - 145-150

Note: These are predicted values and may vary based on solvent and experimental conditions.

To further refine the structural assignment, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the methylene and methyl protons of the ethoxy group would be expected, confirming their connectivity. It would also show a correlation between the two aromatic protons (H5 and H6).

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the ethoxy group and the aromatic protons to their respective carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons of the ethoxy group to the C2 carbon of the pyridine ring. The aromatic protons would show correlations to several ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, a NOESY experiment could reveal through-space interactions between the ethoxy group protons and the H6 proton on the pyridine ring, providing further confirmation of the substituent placement.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.

GC-MS is a hyphenated technique that separates volatile compounds in the gas phase before their detection by mass spectrometry. For this compound, this method would provide the retention time, a characteristic property of the compound under specific chromatographic conditions, and a mass spectrum that reveals its molecular weight and fragmentation pattern.

LC-MS is another powerful hyphenated technique that separates compounds in the liquid phase before mass analysis. This is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. LC-MS analysis of this compound would provide its retention time and a high-resolution mass spectrum, allowing for the accurate determination of its molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique provides detailed structural information by revealing how the molecule breaks apart. For this compound, the molecular ion would be selected and fragmented. Expected fragmentation pathways could include the loss of the ethoxy group, the elimination of a chlorine radical, or the cleavage of the pyridine ring. The observed fragment ions would provide unequivocal evidence for the presence and connectivity of the various functional groups.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₈ClNO₂)

Ion Predicted m/z (Monoisotopic) Description
[M+H]⁺ 174.0262 Protonated molecular ion
[M+Na]⁺ 196.0081 Sodium adduct
[M-C₂H₄]⁺ 146.0003 Loss of ethylene (B1197577) from the ethoxy group
[M-C₂H₅O]⁺ 128.9952 Loss of the ethoxy radical
[M-Cl]⁺ 138.0498 Loss of the chlorine radical

Note: These are theoretically calculated values for the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These vibrations are unique to the compound's structure and the specific bonds and functional groups it contains.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the FTIR spectrum is expected to reveal characteristic absorptions for its hydroxyl, ethoxy, chloro, and pyridine ring moieties.

The analysis of substituted pyridinols and related heterocyclic compounds provides a basis for interpreting the FTIR spectrum of this compound. beilstein-journals.orggoogle.com The presence of a hydroxyl group (-OH) gives rise to a broad absorption band in the high-frequency region, typically around 3200-3600 cm⁻¹, due to O-H stretching vibrations, which are often influenced by hydrogen bonding. The C-O stretching vibrations from the alcohol and the ether linkage are expected in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1450-1640 cm⁻¹ range. researchgate.net For instance, a related compound, 2',3',5',6'-Tetrafluoro-4H-1,4'-bipyridin-4-one, exhibits its C=O and C=N bands at 1632 cm⁻¹ and 1586 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine-OHO-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Alkyl C-H (ethoxy)C-H Stretch2850 - 3000
Pyridine RingC=C and C=N Stretch1450 - 1640
Pyridine RingRing DeformationVarious in fingerprint region
Ether (C-O-C)Asymmetric C-O Stretch1200 - 1275
Alcohol (C-OH)C-O Stretch1000 - 1200
Chloro (C-Cl)C-Cl Stretch600 - 800

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and substituent effects on the pyridine ring.

In the study of pyridine derivatives, the ring breathing mode is a prominent and sensitive feature in the Raman spectrum. mdpi.com The frequency of this mode is affected by the nature and position of substituents, as well as intermolecular interactions such as hydrogen and halogen bonding. mdpi.comnih.gov For this compound, the interaction of the pyridinyl nitrogen's lone pair electrons with adjacent molecules can cause shifts in the ring breathing frequency. nih.gov The presence of the chloro-substituent introduces a halogen bonding capability which, along with hydrogen bonding from the hydroxyl group, can be investigated through Raman spectroscopy. nih.govnih.gov Theoretical and experimental studies on similar halogenated pyridines show that vibrational frequencies can shift by several wavenumbers upon complex formation, indicating charge transfer and intermolecular interactions. tandfonline.comresearchgate.net

Table 2: Expected Key Raman Shifts for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Pyridine RingRing Breathing Mode~990 - 1050Sensitive to substitution and intermolecular interactions
Pyridine RingRing Stretching~1570 - 1620Correlates with C=C and C=N bonds
C-Cl BondC-Cl Stretch~600 - 800May be weak, but confirms halogenation
C-O-C (ethoxy)Symmetric Stretch~800 - 950Characteristic of the ether linkage

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously establish the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

For complex heterocyclic systems like substituted pyridinols, X-ray diffraction studies are crucial for confirming the tautomeric form and revealing the details of intermolecular interactions that govern the crystal packing. nih.govtandfonline.comtandfonline.com In the solid state, compounds with hydroxyl and nitrogen-containing aromatic rings, such as this compound, are expected to form extensive hydrogen bonding networks. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the pyridinyl nitrogen and the oxygen atoms of the hydroxyl and ethoxy groups can act as acceptors. Furthermore, the chlorine atom can participate in halogen bonding. nih.gov Studies on similar structures, such as pyrazolo[3,4-b]pyridin-3-ol derivatives, have confirmed their structures and intermolecular interactions through single-crystal X-ray analysis. tandfonline.comtandfonline.com This technique would provide unequivocal evidence of the solid-state conformation and supramolecular assembly of this compound.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its concentration in various mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Pyridine and its derivatives are often analyzed using reversed-phase or mixed-mode chromatography. helixchrom.comhelixchrom.comsielc.com

A typical HPLC method for this compound would likely employ a C18 or a mixed-mode column. sielc.com The mobile phase would consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The acidic additive helps to ensure good peak shape for the basic pyridine nitrogen. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric, or a mass spectrometer (LC-MS) for enhanced specificity and structural information. helixchrom.combohrium.com

Table 3: Illustrative HPLC Method for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 270 nm

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. organomation.com For this compound to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized without decomposition. If not, derivatization may be required.

Assuming sufficient volatility, a GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase, often a polysiloxane-based polymer, separates components based on their boiling points and interactions with the phase. libretexts.org Organochlorine compounds are frequently analyzed by GC. libretexts.orgepa.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. nih.govnih.gov GC-MS provides the added advantage of yielding mass spectra that can confirm the identity of the compound. researchgate.net

Table 4: Hypothetical GC-MS Method for this compound Analysis

ParameterCondition
ColumnHP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
DetectorMass Spectrometer (MS)
MS Transfer Line280 °C
Ion Source Temp230 °C
Mass Range40-400 amu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For 3-chloro-2-ethoxypyridin-4-ol, these methods can provide a detailed picture of its geometry, electronic landscape, and potential reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

DFT calculations are routinely employed to determine the optimized geometry and electronic characteristics of substituted pyridines. rsc.orgjocpr.com For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict key structural and electronic parameters. researchgate.netresearchgate.net

The geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The pyridine (B92270) ring is expected to be largely planar, with the substituents causing minor deviations. The orientation of the ethoxy group relative to the pyridine ring would be a key conformational feature to determine.

Furthermore, DFT calculations would provide insights into the electronic properties by mapping the distribution of electron density. The molecular electrostatic potential (MEP) surface would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. It is anticipated that the nitrogen atom and the oxygen of the hydroxyl group would be regions of negative potential, while the hydrogen of the hydroxyl group and parts of the pyridine ring would exhibit positive potential.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of substituents significantly influence the energies and distributions of these orbitals. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on typical DFT calculations for similar pyridine derivatives.

PropertyPredicted Value/Characteristic
HOMO Energy Relatively high, indicating electron-donating character.
LUMO Energy Lowered by the presence of the electron-withdrawing chloro group.
HOMO-LUMO Gap Moderate, suggesting a balance of stability and reactivity.
Dipole Moment Significant, due to the presence of heteroatoms and polar bonds.

Disclaimer: The values in this table are illustrative and based on general trends observed in substituted pyridines. Actual calculated values for this compound may differ.

Analysis of Tautomerism and Isomerism Energetics (e.g., keto-enol tautomerism in pyridinols)

A significant aspect of the chemistry of hydroxypyridines is the potential for keto-enol tautomerism. For this compound, this would involve an equilibrium between the 4-hydroxy (enol) form and its corresponding 4-pyridone (keto) tautomer.

Computational studies on 4-hydroxypyridine (B47283) and its derivatives have shown that the position of this equilibrium is highly sensitive to the substitution pattern and the surrounding environment (gas phase vs. solvent). acs.orgnih.govacs.orgwayne.edu Theoretical calculations can predict the relative stabilities of the tautomers by computing their ground-state energies. diva-portal.org Ab initio calculations have been used to investigate the tautomerism of formamide, 2-pyridone, and 4-pyridone, providing insights into the energetic differences between the tautomeric forms. wayne.edu

For this compound, it is expected that the 4-hydroxypyridine tautomer would be the more stable form in the gas phase, a common finding for 4-hydroxypyridine itself. wayne.edu However, in polar solvents, the equilibrium can shift towards the more polar pyridone form due to favorable solute-solvent interactions. The chloro and ethoxy substituents will also influence the relative energies of the tautomers.

Table 2: Predicted Relative Energies of Tautomers of this compound.

TautomerPredicted Relative Stability (Gas Phase)Predicted Relative Stability (Polar Solvent)
4-Hydroxypyridine (enol) More stableLess stable
4-Pyridone (keto) Less stableMore stable

Disclaimer: The relative stabilities are predictions based on known trends for similar systems and have not been specifically calculated for this compound.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. jocpr.comresearchgate.net

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed bands. jocpr.com This includes stretching and bending modes of the pyridine ring, as well as vibrations associated with the chloro, ethoxy, and hydroxyl substituents.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H). researchgate.netacs.org These theoretical predictions can be compared with experimental data to confirm the structure of the molecule. bohrium.com The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents and the tautomeric form present.

Conformational analysis, particularly concerning the rotation of the ethoxy group, can also be performed. By calculating the energy as a function of the relevant dihedral angle, a potential energy surface can be generated to identify the most stable conformers.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to explore its behavior in a more complex environment, such as in solution.

Conformational Landscape Exploration and Stability Analysis

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. acs.org By simulating the molecule's movements at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is particularly relevant for the flexible ethoxy group, where different rotational isomers may exist. The stability of these conformers can be assessed by analyzing their relative populations during the simulation.

Prediction of Intermolecular Interactions and Solvation Effects

MD simulations are especially powerful for studying how a molecule interacts with its surroundings. For this compound, simulations in a solvent like water would provide a detailed picture of the solvation shell. mdpi.comresearchgate.net This includes the formation of hydrogen bonds between the hydroxyl group and water molecules, as well as interactions between the pyridine nitrogen and water.

The simulation can also provide information on the orientation of the molecule at interfaces, for instance, between an organic and an aqueous phase. acs.org The solvation free energy, which is a measure of how favorably a molecule interacts with a solvent, can also be calculated. nih.gov These simulations are crucial for understanding how the solvent influences the conformational preferences and the tautomeric equilibrium of the molecule. cdnsciencepub.com For example, the presence of a polar solvent is expected to stabilize the more polar pyridone tautomer.

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is amplified by the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. youtube.com The presence of a good leaving group, such as the chlorine atom at the C3 position, further facilitates nucleophilic aromatic substitution (SNAr) reactions.

Studies on related pyridin-4-ol systems have shown they can also react as nucleophiles. For instance, pyridin-4-ol can attack electrophilic species at the nitrogen atom, demonstrating its ambident nucleophilic character. scripps.edu

A significant transformation pathway for the related compound, 3-chloro-2-ethoxypyridine (B70323), involves regioselective lithiation at the C4 position, followed by elimination to form a highly reactive 3,4-pyridyne intermediate. This intermediate is then trapped by various nucleophiles, such as organomagnesium reagents, to yield a range of 2,3,4-trisubstituted pyridines. researchgate.net

Electrophilic Aromatic Substitution (EAS): In contrast to its reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq However, the substituents on 3-chloro-2-ethoxypyridin-4-ol significantly modify this inherent reactivity. The hydroxyl (-OH) and ethoxy (-OEt) groups are strong activating, ortho-, para-directing groups, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The activating influence of the -OH and -OEt groups would direct incoming electrophiles primarily to the C5 and C6 positions, potentially overcoming the deactivating nature of the ring nitrogen and the chloro group under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions Involving Pyridine Halides

The carbon-chlorine bond at the C3 position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or ester). The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, and specific palladium precatalysts can effectively couple a wide range of aryl chlorides with arylboronic acids. acs.org Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ are known to be effective even at room temperature for various substrates. acs.org

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions are applicable. Kumada and Negishi couplings, which utilize organomagnesium and organozinc reagents respectively, can install heteroaryl and alkyl groups that are often challenging to introduce via Suzuki reactions. nih.gov Furthermore, catalysts based on N-heterocyclic carbene (NHC) ligands have shown high efficacy for the Suzuki-Miyaura coupling of heteroaryl chlorides in aqueous media. researchgate.net The choice of ligand and reaction conditions can be tuned to achieve high selectivity, even in complex molecules with multiple potential reaction sites. nih.gov

Additionally, the hydroxyl group at the C4 position can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed reactions. This creates a second site for cross-coupling, greatly enhancing the synthetic versatility of the molecule. chim.it

Reaction TypeTypical NucleophileCommon Catalyst SystemKey Features
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, PCy₃)Tolerant of many functional groups; wide availability of boronic acids. acs.org
KumadaR-MgBr (Grignard)Pd/IPr catalyst systemsEffective for installing alkyl and heteroaryl groups. nih.gov
NegishiR-ZnClPd/IPr catalyst systemsGood functional group tolerance; useful for alkyl and heteroaryl coupling. nih.gov
Buchwald-HartwigR₂NH (Amines)Pd precatalysts with specialized ligands (e.g., RuPhos, BrettPhos)Forms C-N bonds, crucial for synthesizing amino-pyridines.

Oxidation and Reduction Chemistry

Oxidation: The pyridine ring is generally resistant to oxidation. However, the tautomeric pyridin-4-ol can exist in equilibrium with pyridin-4-one. chim.it The oxidation of substituted pyridines often targets side chains rather than the aromatic ring itself. For dihydropyridine (B1217469) derivatives, oxidation to the corresponding pyridine is a common and important transformation, which can be achieved with a variety of reagents, including nitric acid, DMSO, or calcium hypochlorite. researchgate.netwum.edu.pk This aromatization is a key metabolic pathway for certain drugs. wum.edu.pk For this compound, oxidation would likely require specific conditions that target either the hydroxyl group or a pre-functionalized side chain.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under forcing conditions, such as catalytic hydrogenation with catalysts like platinum or palladium, or by using sodium in ethanol. uoanbar.edu.iq The choice of reagent is critical to avoid unwanted side reactions, such as hydrodechlorination (removal of the chloro substituent), which can compete with ring reduction.

Functional Group Interconversions and Transformation Pathways

The structure of this compound allows for a wide variety of functional group interconversions, which are fundamental transformations in organic synthesis. solubilityofthings.comfiveable.me

Modification of the Hydroxyl Group: The 4-hydroxyl group is a versatile functional handle. It can be converted into a sulfonate ester, such as a nonaflate, which transforms it into an excellent leaving group for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. chim.it This two-step functionalization strategy dramatically increases the synthetic utility of the pyridine core.

Reactions at the Chloro Position: As discussed, the C3-chloro group can be displaced via SNAr reactions or participate in a host of palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-S bonds. researchgate.netresearchgate.net

Formation of Pyridyne Intermediates: A powerful pathway for difunctionalization involves the deprotonation at C4 (lithiation) of the related 3-chloro-2-ethoxypyridine, which triggers the elimination of LiCl to form a 3,4-pyridyne. This highly reactive intermediate can be trapped with a wide array of nucleophiles and electrophiles to generate diverse, highly substituted pyridine derivatives. researchgate.net

Functional GroupTransformationReagentsResulting Functionality
4-Hydroxyl (-OH)O-SulfonylationNonafluorobutanesulfonyl fluoride (B91410) (NfF), NaHNonaflate (-ONf), an excellent leaving group for Pd-coupling. chim.it
3-Chloro (-Cl)Nucleophilic Substitution (SNAr)Amines, Alkoxides, ThiolatesC3-Amino, C3-Alkoxy, C3-Thio ethers. youtube.com
3-Chloro (-Cl)Suzuki CouplingArB(OH)₂, Pd catalyst, BaseC3-Aryl group. researchgate.net
C4-H (of 3-chloro-2-ethoxypyridine)Lithiation / Pyridyne FormationTMP-base, then Grignard reagent3,4-Disubstituted pyridine. researchgate.net

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the available literature. However, general principles from studies on related systems can provide insight into its reactivity.

Kinetic studies of SNAr reactions on substituted pyridines, such as 2-methoxy-nitropyridines with secondary amines, show linear Brønsted-type plots, indicating a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The rate of these reactions is highly dependent on the electrophilicity of the carbon center being attacked and the nucleophilicity of the attacking species. researchgate.netresearchgate.net

For reactions involving substituted pyridines as nucleophiles, kinetic investigations often reveal a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate. The rate-determining step—either the formation or the breakdown of this intermediate—can change depending on the reactivity of the electrophile and the basicity (pKa) of the pyridine nucleophile. rsc.orgrsc.org This is often visualized as a curved Brønsted plot, where the slope changes as the mechanism shifts. rsc.org The reactivity of this compound in such reactions would be influenced by the electronic effects of its substituents, which modulate the nucleophilicity of the ring nitrogen and the stability of any charged intermediates.

Synthesis of Advanced Derivatives and Analogs

Strategies for Diverse Structural Modifications

The generation of analogs from the parent compound relies on targeted chemical modifications. These strategies are designed to introduce a wide range of functional groups and structural motifs, thereby systematically altering the molecule's physicochemical properties.

The pyridine (B92270) ring of 3-Chloro-2-ethoxypyridin-4-ol has two available carbon atoms for substitution, at the C-5 and C-6 positions. The existing substituents—chloro, ethoxy, and hydroxyl/pyridone groups—govern the reactivity and regioselectivity of further functionalization. The electron-donating ethoxy group tends to direct electrophiles to the C-5 position, while the electron-withdrawing chloro group and the pyridone character (due to tautomerism of the 4-hydroxyl group) deactivate the ring towards electrophilic substitution. gcwgandhinagar.comwikipedia.org Consequently, metal-catalyzed cross-coupling reactions are often the preferred method for introducing diversity.

Common strategies include:

Cross-Coupling Reactions: The chlorine atom at the C-3 position can be a handle for various transition-metal-catalyzed cross-coupling reactions. However, modifying the unsubstituted C-H bonds is also a key strategy. Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce aryl, vinyl, and amino substituents, respectively. wikipedia.org These methods are effective for creating C-C and C-N bonds. nih.gov

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which can be applied to the C-5 and C-6 positions. This approach avoids the need for pre-functionalization and offers a more atom-economical route to new derivatives.

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) at the C-5 or C-6 positions can provide further handles for subsequent cross-coupling reactions, enabling iterative diversification.

Table 1: Potential Modifications at Pyridine Ring Positions
Reaction TypeReagent/CatalystPosition(s) TargetedIntroduced Substituent
Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseC-5, C-6 (via C-H activation) or C-3 (replacing Cl)Aryl group
Heck CouplingAlkene, Pd catalyst, BaseC-5, C-6 (via C-H activation) or C-3 (replacing Cl)Vinyl group
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-3 (replacing Cl)Amino group
BrominationN-Bromosuccinimide (NBS)C-5Bromo group

The 2-ethoxy group is a key functional handle that can be transformed to introduce further diversity.

O-Dealkylation: The ethyl group can be cleaved to unmask the corresponding 2-pyridone. This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting N-H of the pyridone can then be subjected to various substitution reactions.

Nucleophilic Aromatic Substitution: The 2-alkoxy group on a pyridine ring can be displaced by nucleophiles. nih.gov This reaction is often facilitated by converting the pyridine to a pyridinium (B92312) salt to increase the ring's electrophilicity. nih.gov Lewis acid catalysis can also promote the displacement of the alkoxy group with amines, leading to the formation of 2-aminopyridine (B139424) derivatives. nih.gov

O- to N-Alkyl Migration: In some cases, catalytic methods using transition metals like Iridium(I) can promote the migration of the alkyl group from the oxygen to the ring nitrogen, converting the 2-alkoxypyridine into an N-alkyl-2-pyridone. acs.org

Table 2: Chemical Transformations of the Ethoxy Moiety
TransformationTypical ReagentsResulting Functional Group at C-2
O-DealkylationHBr, BBr₃Pyridone (N-H)
Nucleophilic DisplacementAmines, Lewis AcidSubstituted Amino (e.g., -NHR)
O- to N-Alkyl MigrationIr(I) catalystN-ethyl-2-pyridone

The 4-hydroxyl group exists in tautomeric equilibrium with its 4-pyridone form. This duality allows for reactions at either the oxygen atom or the ring nitrogen atom. The reaction conditions and the nature of the electrophile often determine the selectivity (O- vs. N-alkylation/acylation). mdpi.com

O-Alkylation and O-Acylation: Under specific basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with alkyl halides or acyl chlorides to yield ethers and esters, respectively.

N-Alkylation and N-Acylation: In the 4-pyridone tautomer, the ring nitrogen possesses a lone pair of electrons and can act as a nucleophile. Reaction with alkylating or acylating agents under different conditions can lead to the formation of N-substituted derivatives. mdpi.com

Conversion to Halogen: The hydroxyl group can be converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This 4-chloropyridine (B1293800) derivative serves as a versatile intermediate for subsequent nucleophilic substitution and cross-coupling reactions. wikipedia.org

Table 3: Derivatization of the 4-Hydroxyl/Pyridone Functionality
Reaction TypeReagentProduct Type
O-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., NaH)4-Alkoxy Ether
O-AcylationAcyl chloride (e.g., R-COCl), Base4-Acyloxy Ester
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)1-Alkyl-4-pyridone
Conversion to ChloroPOCl₃4-Chloropyridine

Scaffold Diversification through Heterocyclic Ring Annulation

Ring annulation involves the construction of a new ring fused to the existing pyridine core, creating polycyclic heterocyclic systems. The functional groups on this compound can serve as anchor points for building these new rings.

[4+2] Cycloadditions (Diels-Alder Reactions): The pyridone tautomer can participate as a diene or dienophile in Diels-Alder reactions to construct six-membered rings. researchgate.net

[3+2] and [3+3] Cycloadditions: Pyridinium ylides or zwitterions, which can be generated from the parent structure, are known to undergo formal [3+n] cycloaddition reactions with various partners like allenes or alkynes to form five- or six-membered fused rings. nih.gov

Condensation Reactions: The 4-pyridone moiety contains a reactive carbonyl group and an adjacent methylene (B1212753) group (at C-5) that can participate in condensation reactions with bifunctional reagents to form fused pyrimidines, pyrazoles, or isoxazoles. For instance, reaction with a hydrazine (B178648) could lead to a fused pyrazole (B372694) ring.

Intramolecular Cyclization: By first introducing a suitable side chain at one of the ring positions (e.g., C-5), a subsequent intramolecular cyclization reaction can be triggered to form a fused ring.

Table 4: Examples of Heterocyclic Ring Annulation Strategies
Annulation StrategyReactant TypeFused Ring System Formed (Example)
[4+2] CycloadditionAlkene/AlkyneFused six-membered carbocycle/heterocycle
CondensationHydrazine (H₂N-NH₂)Pyrazolo[4,3-c]pyridine
CondensationGuanidinePyrimido[4,5-c]pyridine
Intramolecular CyclizationPre-installed side chain with a nucleophile/electrophileFuro[3,2-c]pyridine or Thieno[3,2-c]pyridine

Development of Chemical Libraries for Academic Research and Screening

The synthetic strategies outlined above are highly amenable to the construction of chemical libraries. A chemical library is a collection of structurally related compounds synthesized in a systematic manner. Such libraries are invaluable for academic research and for high-throughput screening in drug discovery programs.

The development of a library based on the this compound scaffold would involve a combinatorial or parallel synthesis approach. In this methodology, a common core intermediate is reacted with a diverse set of building blocks to rapidly generate a large number of final products.

For example, a versatile intermediate, such as the 3,5-dibromo derivative of the parent compound, could be synthesized. This intermediate could then be subjected to a series of parallel Suzuki coupling reactions with a library of different boronic acids at the C-5 position, followed by a second set of Buchwald-Hartwig amination reactions with a library of amines at the C-3 position. This two-step sequence would generate a matrix of unique products. Multicomponent reactions, which combine three or more reactants in a single step to form a product that contains portions of all reactants, are also a powerful tool for rapidly building molecular complexity and generating libraries of substituted pyridines. nih.govrsc.org

Table 5: Conceptual Framework for Library Development
Core ScaffoldModification Site 1 (e.g., C-5)Building Blocks (Set A)Modification Site 2 (e.g., C-3)Building Blocks (Set B)Resulting Library Size
3-Chloro-5-bromo-2-ethoxypyridin-4-olSuzuki CouplingA₁-A₅ (5 boronic acids)Buchwald-Hartwig AminationB₁-B₁₀ (10 amines)5 x 10 = 50 unique compounds

By systematically applying these diverse synthetic strategies, a multitude of novel derivatives and analogs of this compound can be generated, providing a rich source of chemical matter for further scientific investigation.

Exploration of Research Applications Non Human Clinical Focus

Agrochemistry: Design and Evaluation as Potential Herbicides, Insecticides, and Fungicides

The structural backbone of 3-Chloro-2-ethoxypyridin-4-ol, a substituted pyridine (B92270), is a well-established pharmacophore in the agrochemical industry. Pyridine-based compounds are integral to a variety of commercial herbicides, insecticides, and fungicides due to their ability to interact with key biological targets in pests and weeds.

While specific studies on the agrochemical efficacy of this compound are not widely reported in publicly accessible literature, its chemical architecture, featuring a chlorinated pyridinol core, is indicative of potential herbicidal activity. The presence and position of the chloro, ethoxy, and hydroxyl groups can significantly influence its biological activity, selectivity, and environmental persistence.

The biological activity of pyridine-based agrochemicals is intricately linked to their molecular structure. For herbicidal action, for instance, the substitution pattern on the pyridine ring dictates the mode of action and the target weed spectrum. In many commercial herbicides, the pyridine ring mimics natural plant auxins, leading to uncontrolled growth and eventual death of the target plant.

For a compound like this compound, the key structural features influencing its potential efficacy would include:

The Chlorine Atom: The presence of a halogen, such as chlorine, on the pyridine ring is a common feature in many herbicides and can enhance binding to the target site and increase the molecule's stability.

The Ethoxy Group: The size and lipophilicity of the alkoxy group at the 2-position can affect the compound's uptake, translocation within the plant, and metabolic stability.

The Hydroxyl Group: The pyridin-4-ol tautomer is significant for its potential to interact with biological receptors through hydrogen bonding.

Research on related 2-picolinic acid herbicides has shown that modifications at the 6-position of the pyridine ring with aryl-substituted pyrazolyl groups can lead to compounds with potent herbicidal activity against a range of broadleaf weeds. mdpi.com This highlights the importance of systematic structural modifications to optimize biological activity.

Table 1: Potential Influence of Substituents on Agrochemical Activity of this compound Analogs

Substituent PositionFunctional GroupPotential Impact on Activity
3ChloroEnhanced binding affinity, increased metabolic stability
2EthoxyModified lipophilicity, influencing uptake and transport
4HydroxylHydrogen bonding potential with target enzymes/receptors

The environmental fate of chloropyridine-based agrochemicals is a critical area of study. The persistence, mobility, and degradation of these compounds in soil and water determine their potential for long-term environmental impact.

For instance, the widely used insecticide chlorpyrifos (B1668852) degrades in the environment to 3,5,6-trichloro-2-pyridinol (B117793) (TCP). frontiersin.orgnih.gov TCP is known to be more persistent in soil than the parent compound, with a half-life that can range from 65 to 360 days. frontiersin.org The presence of multiple chlorine atoms on the pyridine ring contributes to its resistance to microbial degradation. frontiersin.orgnih.gov

Given the structural similarity, it can be inferred that the degradation of this compound would likely involve the breakdown of the ethoxy group and potential dechlorination, ultimately leading to the formation of various pyridinol metabolites. The rate and pathway of this degradation would be influenced by soil type, pH, microbial activity, and sunlight exposure. The persistence of such chlorinated pyridinol metabolites is a key consideration for the environmental risk assessment of any potential agrochemical based on this scaffold.

Chemical Reagents and Intermediates in Complex Organic Synthesis

Substituted pyridines are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of 3-Chloro-2-ethoxypyridine-4-ol makes it a potentially valuable intermediate.

The reactivity of the pyridine ring, influenced by its substituents, allows for a variety of chemical transformations. The chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of new functional groups. The hydroxyl group can be derivatized to ethers or esters, and the pyridine nitrogen can be quaternized or oxidized.

A study on the regioselective lithiation of the closely related compound, 3-chloro-2-ethoxypyridine (B70323), demonstrates the utility of such molecules in constructing more complex scaffolds. This process allows for the specific functionalization of the pyridine ring at a defined position, a crucial step in the synthesis of targeted molecules.

The synthesis of multicyclic pyridine derivatives is an active area of research, with methods being developed for the intramolecular C-H bond functionalization of pyridine-containing substrates to create complex fused ring systems. nih.gov Intermediates like this compound could potentially serve as starting materials in such synthetic strategies.

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic and steric properties of the ligand can be fine-tuned by the substituents on the ring.

While there is no specific literature detailing the use of this compound as a ligand, its structure suggests potential for this application. The pyridinol moiety can act as a bidentate ligand, coordinating to a metal through both the nitrogen and the oxygen atoms. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be influenced by the electron-withdrawing chlorine atom and the electron-donating ethoxy group.

Materials Science Applications

The incorporation of pyridine derivatives into polymers and other materials can impart specific functionalities, such as thermal stability, conductivity, or the ability to coordinate metal ions. The field of functional materials derived from biomass has seen the use of terpyridine units, which can be synthesized from biomass-derived platform chemicals, for applications in photovoltaic devices and heterogeneous catalysis. mdpi.com

Pyridinols, in particular, have been investigated for their potential in creating functional materials. The hydroxyl group provides a site for polymerization or grafting onto other materials. While direct applications of this compound in materials science are not yet documented, the broader class of pyridinol compounds is recognized for its potential in developing new materials with unique physical and chemical properties. nih.gov Theoretical studies on pyridine derivatives are also being conducted to explore their potential as high-energy materials. researchgate.net

Incorporation into Functional Polymers and Supramolecular Assemblies

While specific studies on the incorporation of this compound into polymers are not extensively documented, the functional groups present on the molecule suggest its utility as a building block for specialized polymers. The hydroxyl group can be used for esterification or etherification reactions to form polyester (B1180765) or polyether chains, respectively. The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.

In the realm of supramolecular chemistry, functionalized pyridines are known to participate in the formation of well-ordered nanoscale systems through self-assembly. nih.gov The directed coordinative ability of the pyridine ring is a key factor in creating these predictable structures. nih.gov It is plausible that this compound could be employed in the design of macrocycles or other supramolecular architectures where the substituents would modulate the assembly's properties, such as solubility or guest-binding capabilities.

Applications in Surface Chemistry and Coatings Technology

The potential for this compound in surface chemistry and coatings technology stems from its ability to interact with various surfaces. The hydroxyl group can form hydrogen bonds or covalent linkages with substrate surfaces, such as metal oxides, allowing for the formation of self-assembled monolayers. These modified surfaces could exhibit altered properties like hydrophobicity, corrosion resistance, or biocompatibility. The presence of the chloro and ethoxy groups offers further possibilities for tuning the surface energy and chemical reactivity of the coating.

Biochemical Probes and Enzyme Modulators (Excluding Human Clinical Data)

The pyridine scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound suggests that it could serve as a valuable tool in biochemical research, for example, as a probe to study biological systems or as a modulator of enzyme activity.

In Vitro Studies of Enzyme Inhibition and Activation

Although direct studies on this compound are limited, the broader class of chloropyridine derivatives has been investigated for enzyme inhibitory activity. For instance, various substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, some of which are associated with cancer. mdpi.com These studies demonstrate that the pyridine ring can serve as a scaffold for designing potent and selective enzyme inhibitors. The substituents on the pyridine ring play a crucial role in determining the inhibitory activity and selectivity. mdpi.com It is conceivable that this compound could be investigated as an inhibitor for various enzymes, with its specific functional groups interacting with the enzyme's active site.

Table 1: Potential Enzyme Classes for Investigation with Substituted Pyridine Derivatives

Enzyme ClassRationale for InvestigationPotential Interaction Sites
KinasesThe pyridine core is a common feature in many kinase inhibitors.ATP-binding pocket, allosteric sites.
Carbonic AnhydrasesSulfonamide-modified pyridines have shown inhibitory activity. mdpi.comZinc-containing active site. mdpi.com
ProteasesThe functional groups could interact with active site residues.Catalytic triad, substrate-binding pockets.

This table is illustrative and based on the activities of related pyridine compounds, not on direct studies of this compound.

Investigation of Molecular Target Interactions (e.g., receptor binding, protein-ligand interactions)

The study of protein-ligand interactions is fundamental to understanding biological processes. osu.edu While specific receptor binding data for this compound is not available, the principles of molecular recognition suggest that its functional groups would govern its interaction with protein targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, the pyridine nitrogen as a hydrogen bond acceptor, and the chloro and ethoxy groups can participate in hydrophobic and van der Waals interactions.

Systematic analysis of protein-ligand complexes has shown that residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are abundant in binding pockets and that hydrophobic interactions are often key for the selectivity of synthetic drugs. nih.gov Techniques such as native mass spectrometry can be used to characterize the location of small molecule binding and ligand-induced conformational changes in proteins. osu.edu

Development of Analytical Standards and Reference Materials for Biochemical Assays

Certified Reference Materials (CRMs) are crucial for quality control in analytical applications, including pharmaceutical testing and food and beverage analysis. sigmaaldrich.comsigmaaldrich.com While this compound is not currently listed as a certified reference material, there is a demand for a wide range of pyridine derivatives to serve as analytical standards. chromadex.com The development of a certified reference material for this compound would require its production and certification in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com Such a standard would be valuable for researchers using this compound in biochemical assays, ensuring the accuracy and comparability of their results.

Environmental Fate and Biotransformation Studies (e.g., microbial degradation of related compounds)

The environmental fate of pyridine and its derivatives is influenced by both abiotic and biotic processes. nih.govsemanticscholar.org Pyridine itself is readily degraded in soil by numerous bacteria. nih.govsemanticscholar.org However, the nature and position of substituents on the pyridine ring can significantly alter its biodegradability. semanticscholar.org

Data on the environmental fate of chloropyridines are limited, but they are recognized as a significant class of pyridine derivatives found in the environment. nih.govsemanticscholar.org The microbial degradation of pyridine derivatives can proceed through various pathways, often involving hydroxylation as an initial step. researchgate.net For some pyridines, the initial hydroxylation incorporates oxygen from water. nih.govsemanticscholar.org

The degradation of pyridine by some bacteria, such as Arthrobacter sp., can proceed through a direct ring cleavage catalyzed by a monooxygenase system, without prior hydroxylation. nih.govnih.gov The entire catabolic pathway can lead to the formation of common metabolic intermediates like succinic acid. nih.govnih.gov The presence of a chloro-substituent, as in this compound, may influence the rate and pathway of degradation. Some chlorinated pyridines have been shown to be persistent under certain environmental conditions.

Table 2: Common Genera of Bacteria Involved in Pyridine Derivative Degradation

Bacterial GenusNoted Degradation Capabilities
ArthrobacterDegradation of pyridine and hydroxypyridines. researchgate.net
PseudomonasTransformation of methylpyridines. semanticscholar.org
NocardiaTransformation of pyridine. semanticscholar.org
CorynebacteriumDegradation of pyridine. semanticscholar.org
BurkholderiaUtilization of pyridin-2-ol. researchgate.net

This table lists genera known to degrade pyridine or its derivatives and does not imply they can degrade this compound specifically.

Assessment of Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For a molecule like this compound, key abiotic pathways would likely include photolysis and hydrolysis. The rates of these processes are influenced by environmental conditions such as pH, temperature, and the presence of sensitizing agents in the environmental matrix.

Photolysis:

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds are known to be susceptible to photolysis. The process can occur through direct absorption of light energy by the molecule or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. For this compound, photolysis could lead to the cleavage of the C-Cl bond, a common pathway for chloropyridines. Research on 2-chloropyridine (B119429), for example, has shown that it undergoes photodegradation in aqueous solutions, forming various intermediate products. nih.gov It is plausible that this compound would follow a similar pathway, potentially leading to the formation of 2-ethoxypyridin-4-ol (B560704) and other derivatives.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The ethoxy group (-OCH2CH3) and the chlorine atom on the pyridine ring of this compound could be subject to hydrolysis under certain pH and temperature conditions. However, the stability of the aromatic ring generally makes direct hydrolysis of the C-Cl bond on the pyridine ring less favorable compared to photolysis, unless facilitated by other factors. The presence of the hydroxyl group at the 4-position may influence the electron density of the ring and thus the rate of hydrolysis.

The following table summarizes potential abiotic degradation pathways for this compound based on the behavior of analogous compounds.

Degradation Pathway Description Potential Products Influencing Factors
Direct Photolysis The molecule directly absorbs UV radiation, leading to bond cleavage.2-Ethoxypyridin-4-ol, Hydroxylated derivativesSunlight intensity, Water clarity
Indirect Photolysis Reaction with photochemically produced reactive species (e.g., hydroxyl radicals).Oxidized and hydroxylated derivativesPresence of dissolved organic matter, Nitrates
Hydrolysis Cleavage of the ether linkage or the carbon-chlorine bond by water.3-Chloro-2,4-dihydroxypyridine, 2-Ethoxy-4-hydroxypyridinepH, Temperature

Characterization of Biotic Transformation Mechanisms by Microorganisms

The biotic transformation of a compound is its degradation by living organisms, primarily microorganisms like bacteria and fungi. The biodegradability of pyridine derivatives can vary significantly based on the nature and position of their substituents. tandfonline.com For this compound, microbial degradation would likely be a key process in its environmental dissipation.

Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds. The degradation of chlorinated pyridines often involves initial enzymatic attacks that can lead to dechlorination and ring cleavage. While data on this compound is absent, studies on other chloropyridines and chlorinated aromatic compounds provide insight into potential mechanisms.

Initial Transformation Steps:

Hydroxylation: A common initial step in the microbial degradation of aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes. This often precedes ring cleavage.

Dechlorination: Microorganisms can remove chlorine atoms from aromatic rings through reductive, oxidative, or hydrolytic mechanisms. Reductive dechlorination, which is common under anaerobic conditions, replaces the chlorine atom with a hydrogen atom. nih.gov

Ether Cleavage: The ethoxy group may be cleaved by etherase enzymes, resulting in a hydroxyl group and acetaldehyde (B116499) or ethanol.

Following these initial steps, the resulting catechols or other dihydroxylated intermediates are typically funneled into central metabolic pathways after the aromatic ring is cleaved by dioxygenase enzymes. nih.gov However, some chloropyridines have been reported to be persistent under certain conditions. For instance, 2-chloropyridine has shown resistance to biodegradation in anoxic aquifer slurries. nih.gov

The table below outlines the potential biotic transformation mechanisms for this compound based on known microbial degradation pathways for similar compounds.

Transformation Mechanism Enzyme System (Example) Potential Intermediate Products Environmental Conditions
Oxidative Dechlorination/Hydroxylation Monooxygenases, DioxygenasesChlorinated dihydroxypyridines, DihydroxypyridinesAerobic
Reductive Dechlorination Dehalogenases2-Ethoxypyridin-4-olAnaerobic
Ether Cleavage Etherases3-Chloro-2,4-dihydroxypyridineAerobic/Anaerobic
Ring Cleavage DioxygenasesAliphatic acidsAerobic

It is important to reiterate that these pathways are hypothetical for this compound and would require empirical studies for verification. The actual degradation pathways and rates would depend on the specific microbial communities present and the prevailing environmental conditions.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction

Generative AI models can be employed for the de novo design of novel analogs of 3-Chloro-2-ethoxypyridin-4-ol with optimized properties. youtube.com By learning from vast datasets of chemical structures and their biological activities, these models can propose new molecules with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

Furthermore, machine learning models can predict a wide range of physicochemical and biological properties of this compound and its derivatives, even before their synthesis. neurips.cc This predictive capability can significantly reduce the time and cost associated with experimental screening. As illustrated in the hypothetical data table below, a machine learning model could be trained to predict various properties of designed analogs.

AnalogPredicted IC50 (nM)Predicted Solubility (mg/L)Predicted Toxicity (LD50, mg/kg)
Analog 125.4150>2000
Analog 212.82101500
Analog 335.195>2000

Sustainable Synthesis and Process Intensification for Production

The principles of green chemistry are increasingly integral to modern chemical synthesis. nih.gov For the production of this compound, a shift towards sustainable methodologies is a critical future direction. This involves the exploration of greener solvents, catalysts, and reaction conditions to minimize environmental impact. ijarsct.co.inbhu.ac.in

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another key area of focus. sphinxsai.com Continuous flow chemistry, for instance, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net The table below outlines a hypothetical comparison between a traditional batch synthesis and a potential continuous flow process for a key intermediate of this compound.

ParameterBatch ProcessContinuous Flow Process
Reaction Time12 hours15 minutes
Yield75%92%
Solvent UsageHighLow
Energy ConsumptionHighLow

Expansion into Novel Research Areas and Interdisciplinary Collaborations

The versatility of the pyridine (B92270) scaffold suggests that this compound could find applications in a multitude of research areas beyond its initial scope. Exploring its potential in fields such as agrochemicals, materials science, and as a chemical probe for biological systems could unveil novel functionalities.

Interdisciplinary collaborations will be crucial in unlocking the full potential of this compound. Partnerships between synthetic chemists, biologists, computational scientists, and material scientists can foster innovation and lead to groundbreaking discoveries. For example, collaboration with biologists could elucidate the mechanism of action of this compound in a cellular context, while collaborations with material scientists could explore its use in the development of novel functional materials.

Advanced Characterization Techniques and Data Science Integration for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to its development. Advanced characterization techniques, such as single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling, can provide detailed insights into its three-dimensional structure, conformation, and reactivity. nih.govtandfonline.com

The integration of data science will be instrumental in analyzing the large datasets generated from these advanced characterization techniques. nih.gov By applying statistical analysis and machine learning algorithms to spectroscopic and other analytical data, it is possible to identify subtle correlations and patterns that may not be apparent through manual inspection. This data-driven approach can lead to a more profound understanding of the structure-property relationships of this compound and its derivatives. A hypothetical dataset for such an analysis is presented below.

AnalogNMR Chemical Shift (ppm)UV-Vis Absorption (nm)Calculated Dipole Moment (Debye)Observed Biological Activity
Analog 17.852802.1High
Analog 28.122752.5Medium
Analog 37.982821.9High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-ethoxypyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic functionalization of pyridine precursors. Key steps include ethoxy group introduction at the 2-position and halogenation at the 3-position. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield. For example, using polar aprotic solvents like DMF enhances nucleophilic substitution efficiency . Parallel optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and electronic effects .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., ethoxy group at C2, chloro at C3). Aromatic protons in pyridine rings typically resonate between δ 6.5–8.5 ppm .
  • HPLC-MS : Quantifies purity and detects byproducts. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is effective .
  • FT-IR : Confirms hydroxyl (O-H stretch ~3200 cm1^{-1}) and chloro groups (C-Cl ~550–750 cm1^{-1}) .

Q. What are the key physicochemical properties influencing experimental design for this compound?

  • Methodological Answer :

  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but limited in water. Pre-formulation studies using co-solvents or surfactants may improve bioavailability in biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at 4°C in inert atmospheres (N2_2 or Ar) is advised .

Advanced Research Questions

Q. How do substitution patterns (e.g., ethoxy vs. methoxy groups) affect the reactivity and biological activity of pyridine derivatives?

  • Methodological Answer : Substituent electronic and steric properties dictate reactivity. Ethoxy groups (electron-donating) enhance nucleophilicity at adjacent positions, facilitating electrophilic substitutions. Comparative studies using analogs (e.g., 3-Chloro-2-methoxypyridin-4-ol) reveal that bulkier ethoxy groups may reduce binding affinity to enzyme active sites, as seen in docking simulations . Structure-Activity Relationship (SAR) models should integrate Hammett constants and steric parameters .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). To address this:

  • Dose-Response Curves : Use standardized protocols (e.g., IC50_{50} determination via MTT assays across multiple cell lines).
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via Western blotting .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol) to identify trends .

Q. What strategies improve regioselectivity in the functionalization of this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use lithiation agents (e.g., LDA) to selectively functionalize the 4-hydroxy position .
  • Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent unwanted side reactions during chloro displacement .

Q. How can researchers design SAR studies to optimize the therapeutic potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., fluoro at C4, methyl at C5) .
  • Biological Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational Modeling : Perform molecular dynamics simulations to predict binding modes and prioritize synthetic targets .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Optimize stoichiometry and reaction time to minimize di-substituted byproducts.
  • Purification : Use flash chromatography or crystallization for large-scale purification. Process Analytical Technology (PAT) tools like in-line IR monitoring ensure consistency .

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